molecular formula C23H25N7O B2626137 (4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone CAS No. 2034258-52-9

(4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

Cat. No.: B2626137
CAS No.: 2034258-52-9
M. Wt: 415.501
InChI Key: CACOYQQGSDXLHE-UHFFFAOYSA-N
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Description

(4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a complex organic compound that features multiple functional groups, including pyrimidine, piperazine, and azetidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone typically involves multi-step organic reactions. The starting materials might include 5-methylpyrimidine, 6-phenylpyrimidine, piperazine, and azetidine derivatives. Common synthetic routes could involve:

    Nucleophilic substitution: reactions to introduce the piperazine and azetidine rings.

    Condensation reactions: to form the methanone linkage.

    Catalytic hydrogenation: or steps to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Batch or continuous flow reactors: for efficient reaction control.

    Purification techniques: such as crystallization, distillation, or chromatography.

    Quality control: measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological assays: Investigated for its activity in various biological systems.

    Drug development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic agents: Explored for its potential therapeutic effects in treating diseases.

    Diagnostic tools: Used in the development of diagnostic agents.

Industry

    Material science:

    Agriculture: Investigated for its use in agrochemicals.

Mechanism of Action

The mechanism of action of (4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme to inhibit its activity.

    Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    (4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone: can be compared with other compounds that have similar structural features, such as:

Uniqueness

  • The unique combination of pyrimidine, piperazine, and azetidine rings in this compound might confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-17-12-24-15-27-22(17)28-7-9-29(10-8-28)23(31)19-13-30(14-19)21-11-20(25-16-26-21)18-5-3-2-4-6-18/h2-6,11-12,15-16,19H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACOYQQGSDXLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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